N-(4-isopropylphenyl)acetamide
Description
Context within Contemporary Chemical and Biological Research
In the realm of modern chemical research, the focus often lies on the development of novel molecules with specific biological activities. N-(4-isopropylphenyl)acetamide serves as a key intermediate in the synthesis of more complex structures, including heterocyclic compounds and derivatives with potential therapeutic applications. smolecule.comevitachem.com Its utility stems from the reactivity of the acetamide (B32628) group and the lipophilic nature of the isopropylphenyl moiety, which can influence the pharmacokinetic properties of the final compounds.
The compound and its derivatives are subjects of investigation in various biological fields. Researchers are exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. smolecule.comontosight.aismolecule.comontosight.ai The core structure of this compound is often modified to create libraries of related compounds, which are then screened for specific biological activities. This approach is central to modern drug discovery and development.
Significance of this compound as a Research Subject
The significance of this compound as a research subject is multifaceted. Its role as a synthetic intermediate is crucial for accessing a wide range of more complex molecules. nih.gov For instance, it is used in the preparation of various heterocyclic systems, which are known to exhibit diverse pharmacological properties. smolecule.comevitachem.comsmolecule.com
Furthermore, the study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships (SAR). By systematically modifying the core structure and observing the effects on biological activity, researchers can identify key structural features responsible for desired therapeutic effects. This knowledge is invaluable for the rational design of new and more effective drugs.
Overview of Research Trajectories for this compound
Current research on this compound is progressing along several key trajectories. One major area of focus is its incorporation into novel therapeutic agents. For example, derivatives of this compound are being investigated as potential inhibitors of enzymes involved in cancer cell proliferation and as modulators of TRP channels. smolecule.comnih.gov
Another significant research avenue involves the synthesis and evaluation of this compound-containing compounds as antimicrobial agents. smolecule.comsmolecule.com The emergence of antibiotic-resistant bacteria has created an urgent need for new classes of antimicrobial drugs, and the versatility of the this compound scaffold makes it an attractive starting point for the development of such agents.
Additionally, research is ongoing to develop more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the use of biocatalysts and flow chemistry techniques to improve reaction yields and reduce waste. vulcanchem.comrsc.org
Chemical and Physical Properties
The fundamental properties of this compound are well-documented in chemical literature.
| Property | Value |
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | N-(4-propan-2-ylphenyl)acetamide |
| CAS Number | 5702-74-9 |
| Appearance | Typically a white solid |
Data sourced from PubChem. nih.gov
Synthesis and Reactions
The synthesis of this compound is typically achieved through the acylation of p-isopropylaniline. prepchem.com A common method involves the reaction of p-isopropylaniline with acetic anhydride (B1165640) or acetyl chloride. prepchem.com
The compound itself can participate in a variety of chemical reactions, making it a versatile intermediate. The amide group can undergo hydrolysis under acidic or basic conditions, and the aromatic ring is susceptible to electrophilic substitution reactions.
Derivatives and Their Applications
The true value of this compound in research lies in its role as a precursor to a wide array of derivatives with significant biological activities.
| Derivative Class | Example Compound | Potential Application |
| Thiadiazole Derivatives | N-[4-Acetyl-5-(4-isopropyl-phenyl)-4,5-dihydro- smolecule.comevitachem.comnih.govthiadiazol-2-yl]-acetamide | Anticancer, Antimicrobial |
| Thieno[2,3-d]pyrimidine (B153573) Derivatives | 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide | Antimicrobial, Anticancer, Kinase Inhibition |
| Purine Derivatives | 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide | Anti-inflammatory, Antimicrobial, Anticancer |
| Tetrazole Derivatives | 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide | Anti-inflammatory, Fungicide |
| Pyrimidinone Derivatives | 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide | Potential therapeutic agents |
| Indazole Derivatives | 2-(1H-indazol-1-yl)-N-(4-isopropylphenyl)acetamide | Anti-inflammatory, Antimicrobial, Anticancer |
| Morpholine Derivatives | 2-(4-Ethylmorpholin-3-yl)-N-(4-isopropylphenyl)acetamide | Antifungal |
| Triazole Derivatives | 2-[(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide | Inhibition of protein-protein interactions |
This table provides examples of derivative classes and their potential applications based on available research. smolecule.comontosight.aismolecule.comontosight.ainih.govvulcanchem.comuantwerpen.beevitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)12-9(3)13/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZWLSZGPBNHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972508 | |
| Record name | N-[4-(Propan-2-yl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5702-74-9 | |
| Record name | 5702-74-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(Propan-2-yl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N 4 Isopropylphenyl Acetamide
Approaches to the Synthesis of N-(4-isopropylphenyl)acetamide and its Analogs
The construction of the this compound scaffold can be achieved through several distinct synthetic approaches, ranging from well-established conventional methods to advanced catalytic systems.
Conventional Organic Synthesis Routes for this compound
The most common and straightforward method for synthesizing this compound involves the acylation of 4-isopropylaniline (B126951). This nucleophilic acyl substitution reaction typically employs an acetylating agent to introduce the acetyl group onto the nitrogen atom of the aniline (B41778).
A frequently used protocol involves reacting 4-isopropylaniline with acetyl chloride or acetic anhydride (B1165640). evitachem.comnih.gov For instance, chloro-N-aryl-acetamides are commonly prepared by reacting substituted aryl amines, such as 4-isopropylaniline, with agents like 2-chloroacetyl chloride in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov Another variation involves the use of acetic anhydride. evitachem.com The synthesis of a fluorinated analog, N-(4-isopropylphenyl)-2,2,2-trifluoro-acetamide, was achieved by reacting p-isopropylaniline with trifluoroacetic acid anhydride. prepchem.com These reactions are fundamental in organic synthesis for forming amide bonds.
A general representation of this conventional synthesis is depicted below:
Reaction Scheme:
Reactants: 4-isopropylaniline and an acetylating agent (e.g., acetyl chloride, acetic anhydride).
Product: this compound.
Conditions: Often performed in a suitable solvent, sometimes with a base to neutralize the acidic byproduct (e.g., HCl if using acetyl chloride). nih.gov
Catalytic Strategies in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility.
Copper catalysis has emerged as a powerful tool for C-N bond formation. A notable method for the synthesis of anilides, including this compound, involves a copper-catalyzed oxidative C-C bond cleavage of simple ketones. researchgate.net In this system, anilines are reacted with acetone, which serves as the acetylating agent, under oxidative conditions. researchgate.net This approach provides an alternative to traditional acylation methods. researchgate.net
The reaction utilizes a copper(II) salt as the catalyst and an oxidant to facilitate the transformation. researchgate.net Research has demonstrated the successful synthesis of this compound, designated as compound 3l , using this protocol. researchgate.net
| Parameter | Condition |
| Catalyst | Cu(NO₃)₂·3H₂O (10 mol%) |
| Aniline Substrate | 4-isopropylaniline |
| Acetylating Source | Acetone |
| Oxidant | TBHP (tert-Butyl hydroperoxide) in decane |
| Solvent | None |
| Temperature | 100 °C |
| Yield | 70% |
Table 1: Optimized conditions for the copper-catalyzed synthesis of this compound (3l) via C-C bond cleavage of acetone. Data sourced from a 2018 study on anilide synthesis. researchgate.net
This catalytic system is valued for its high functional-group compatibility and broad substrate scope. researchgate.net While this specific example uses acetone, other copper-catalyzed systems have been developed for methoxylation of aryl halides, demonstrating the versatility of copper in C-O and C-N bond-forming reactions. wiley.com
Amide Bond Formation Techniques for this compound Scaffolds
The creation of the amide bond is the crucial step in forming the this compound scaffold. Beyond the direct acylation with acid chlorides or anhydrides, other techniques are employed, especially in more complex syntheses.
In multi-step syntheses, the final step is often the coupling of a pyrazole (B372694) derivative or another complex core with an isopropyl-substituted aromatic amine, using reagents like acetic anhydride to form the acetamide (B32628) bond. evitachem.com Another established method for creating similar amide bonds involves the reaction of an amine with an isocyanate. evitachem.com For example, the synthesis of N-(4-isopropylphenyl)-N'-1-naphthylurea is achieved by reacting 4-isopropylaniline with 1-naphthyl isocyanate. evitachem.com While this forms a urea (B33335) rather than an acetamide, the underlying principle of amine nucleophilic attack is similar.
Furthermore, peptide coupling agents are widely used for amide bond formation under mild conditions. In the synthesis of a related phenoxy acetamide derivative, N,N,1-TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) was used as a coupling agent to facilitate the condensation between a carboxylic acid and an amine. nih.gov Such reagents are instrumental in syntheses where harsh conditions or reactive acylating agents must be avoided. nih.gov
Mechanistic Investigations of Synthetic Transformations Involving this compound
Understanding the reaction mechanisms is key to optimizing existing synthetic methods and developing new ones.
Elucidation of Reaction Mechanisms for Functionalization of this compound
The functionalization of this compound can proceed through various mechanistic pathways depending on the reagents and conditions employed. An electrochemical dehydrogenative amination method has been established that allows for C-H bond functionalization. tu-dortmund.de In a study involving the intermolecular amination of mesitylene (B46885) using this compound, a mechanism involving a nitrenium ion intermediate was proposed. tu-dortmund.de This electrochemical approach avoids the need for transition metal catalysts by using electricity as the oxidant to generate reactive intermediates. tu-dortmund.de
In the realm of catalytic reactions, the mechanism of C(acyl)-N bond functionalization has been studied in detail for nickel-catalyzed systems. acs.org While using a nickel/N-heterocyclic carbene (NHC) catalyst system, it was found that the reaction can proceed through distinct mechanistic manifolds involving Ni(0), Ni(I), and Ni(II) resting states. acs.org The active Ni(0) species, supported by the NHC ligand, is believed to initiate a closed-shell pathway by first reacting with the electrophile (the amide). acs.org Although this study focused on the cleavage and formation of the C(acyl)-N bond in cross-coupling reactions rather than functionalization of the phenyl ring, the detailed investigation of the catalytic cycle provides fundamental insights into the behavior of amide electrophiles in transition-metal-catalyzed transformations. acs.org
Side Reactions and Impurity Profiling in this compound Synthesis
The synthesis of this compound is subject to the formation of several impurities arising from side reactions or the use of impure starting materials. A thorough understanding of these is crucial for ensuring the purity of the final product.
Side Reactions:
Diacetylation: Under harsh reaction conditions, such as the use of excess acetylating agent or high temperatures, a second acetyl group can be added to the nitrogen atom, forming N,N-diacetyl-4-isopropylaniline. This is generally less favorable due to steric hindrance and the reduced nucleophilicity of the nitrogen after the first acetylation.
Hydrolysis: If water is present in the reaction mixture, the acetylating agent (acetic anhydride or acetyl chloride) can hydrolyze to form acetic acid. The product, this compound, can also undergo hydrolysis back to 4-isopropylaniline and acetic acid, particularly under acidic or basic conditions with heating.
Impurity Profile:
The common impurities found in a sample of this compound can be categorized as follows:
Unreacted Starting Materials: The most common impurities are unreacted 4-isopropylaniline and residual acetylating agent or its hydrolysis product, acetic acid.
Byproducts from Side Reactions: As mentioned, N,N-diacetyl-4-isopropylaniline could be present as a byproduct.
Impurities from Starting Materials: The purity of the starting 4-isopropylaniline is critical. Any impurities present in this starting material are likely to undergo acetylation as well, leading to the corresponding N-acetylated derivatives as impurities in the final product. For instance, if the 4-isopropylaniline contains isomers like 2- or 3-isopropylaniline, the final product will be contaminated with N-(2-isopropylphenyl)acetamide or N-(3-isopropylphenyl)acetamide.
The following table outlines the potential impurities in the synthesis of this compound.
| Impurity Name | Chemical Formula | Source |
| 4-Isopropylaniline | C₉H₁₃N | Unreacted starting material chemicalbook.comsigmaaldrich.com |
| Acetic Acid | C₂H₄O₂ | Hydrolysis of acetylating agent |
| N,N-diacetyl-4-isopropylaniline | C₁₃H₁₇NO₂ | Diacetylation side reaction |
| N-(2-isopropylphenyl)acetamide | C₁₁H₁₅NO | Impurity from isomeric starting material |
| N-(3-isopropylphenyl)acetamide | C₁₁H₁₅NO | Impurity from isomeric starting material |
This table is interactive. Users can sort and filter the data.
Purification techniques such as recrystallization or column chromatography are typically employed to remove these impurities and isolate this compound with high purity. rsc.org
Advanced Structural Characterization and Spectroscopic Analysis of N 4 Isopropylphenyl Acetamide
Crystallographic Studies of N-(4-isopropylphenyl)acetamide and its Co-crystals
The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For this compound, X-ray crystallography has been a pivotal technique in revealing its structural intricacies.
Single-Crystal X-ray Diffraction Analysis for this compound
A study reported the crystal structure of this compound, providing key crystallographic parameters. nih.gov The compound crystallizes in the monoclinic space group P 1 21/c 1. nih.gov The unit cell dimensions were determined to be a = 14.0052 Å, b = 9.3488 Å, and c = 7.8095 Å, with a β angle of 90.711°. nih.gov These parameters define the repeating unit of the crystal lattice.
Table 1: Crystallographic Data for this compound nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₅NO |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 14.0052 |
| b (Å) | 9.3488 |
| c (Å) | 7.8095 |
| α (°) | 90.00 |
| β (°) | 90.711 |
| γ (°) | 90.00 |
| Z | 4 |
Investigation of Intermolecular Interactions and Crystal Packing in this compound Structures
In some crystal structures, molecules are linked through weak C—H⋯O interactions, forming zigzag chains. researchgate.net N-H···π and C-H···π stacking interactions involving phenyl rings can also help to consolidate the crystal packing, leading to the formation of infinite one-dimensional chains. researchgate.net
Conformational Analysis Derived from Solid-State Structures of this compound
The solid-state structure reveals the preferred conformation of the molecule in the crystal lattice. For a similar molecule, N-(4-isopropoxyphenyl)acetamide, the planar acetamide (B32628) group is oriented at a dihedral angle of 19.68 (4)° with respect to the aromatic ring. nih.gov An intramolecular C-H···O interaction leads to the formation of a six-membered ring with a twisted conformation. nih.gov This demonstrates how intramolecular forces can influence the molecule's shape. The conformation adopted in the solid state is a result of the balance between intramolecular steric and electronic effects and the intermolecular forces within the crystal. researchgate.net
Application of Advanced Spectroscopic Techniques for this compound
Spectroscopic techniques provide complementary information to crystallographic studies, offering insights into the molecule's structure and dynamics in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the NH proton of the acetamide group, the methine proton of the isopropyl group, and the methyl protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the complete assignment of the proton structure. amazonaws.com Similarly, the ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. amazonaws.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0-7.5 | 120-130 |
| Acetamide NH | 7.5-8.5 | - |
| Isopropyl CH | 2.8-3.0 | 33-34 |
| Isopropyl CH₃ | ~1.2 | ~24 |
| Acetamide CH₃ | ~2.1 | ~24 |
| Acetamide C=O | - | ~168 |
Note: These are approximate ranges and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Characterization of this compound
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. tutorchase.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight (177.24 g/mol ). nih.gov
The fragmentation of the molecular ion provides valuable structural clues. libretexts.org Common fragmentation pathways for this molecule could include:
Loss of the acetyl group (CH₃CO) to give a fragment ion.
Cleavage of the isopropyl group.
Loss of a methyl group from the isopropyl moiety.
The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. tutorchase.comlibretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition.
Table 3: Key Mass Spectrometry Data for this compound nih.gov
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Monoisotopic Mass | 177.115364102 Da |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent functional groups: the acetamide moiety and the 4-isopropylphenyl group. The positions of these bands are sensitive to the molecular environment and can be used for structural elucidation.
Key spectral features for acetamide derivatives typically include the C=O stretching vibration of the amide group, which appears as a strong band in the IR spectrum, usually in the range of 1650–1680 cm⁻¹ . The N-H bending vibration is also a characteristic feature, often observed around 1550 cm⁻¹ . For this compound, the presence of the isopropyl group and the substituted benzene (B151609) ring introduces additional vibrational modes.
Detailed research findings from various spectroscopic analyses provide specific wavenumber assignments for the vibrational modes of this compound. These assignments are often supported by computational methods, such as Density Functional Theory (DFT), to achieve a more precise understanding of the vibrational spectrum.
The following table summarizes the characteristic IR and Raman vibrational frequencies and their assignments for this compound based on available spectroscopic data.
Table 1: Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | ~3281 | - | Amide A |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Aromatic C-H vibrations |
| C-H Stretch (Aliphatic) | ~2960 | ~2960 | Isopropyl and methyl C-H vibrations |
| C=O Stretch | ~1645-1688 rsc.org | - | Amide I band |
| C=C Stretch (Aromatic) | ~1593-1600 rsc.org | ~1600 | Benzene ring stretching |
| N-H Bend | ~1550 | - | Amide II band |
| C-N Stretch | - | - | Amide III band |
The data presented in the table is a compilation of typical ranges and specific values reported in the literature for similar acetamide derivatives rsc.org. The exact peak positions can vary depending on the experimental conditions, such as the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument used rsc.orgnih.gov. For instance, the FTIR spectrum of this compound has been recorded using a KBr wafer technique, while FT-Raman spectra have been obtained using a Bruker MultiRAM spectrometer nih.gov. The comprehensive analysis of both IR and Raman spectra provides a more complete picture of the vibrational landscape of the molecule, as some modes may be more active in one technique than the other due to selection rules.
Computational and Theoretical Chemistry in Research on N 4 Isopropylphenyl Acetamide
Quantum Chemical Calculations for N-(4-isopropylphenyl)acetamide
Quantum chemical calculations offer a microscopic view of the behavior of electrons within a molecule, which is fundamental to understanding its chemical characteristics.
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is based on the principle that the energy of the system is a functional of the electron density. nih.govnih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, have been instrumental in optimizing the geometry of molecules and analyzing their electronic properties. nih.gov
For this compound, DFT studies reveal the distribution of electron density and the nature of chemical bonds. The acetamide (B32628) group, with its nitrogen and oxygen atoms, and the isopropyl-substituted phenyl ring are key features influencing the molecule's electronic landscape. The nitrogen and oxygen atoms are regions of higher electron density, making them potential sites for electrophilic attack. Conversely, the aromatic ring can participate in various electrophilic and nucleophilic interactions. The reactivity of the molecule is largely dictated by the interplay of these functional groups. The isopropyl group, being an electron-donating group, can influence the reactivity of the phenyl ring.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. researchgate.net
In the case of this compound, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atom of the acetamide group, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the carbonyl group and the phenyl ring, suggesting these are the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity, which is crucial for predicting its behavior in chemical reactions and biological systems.
Table 1: Representative Quantum Chemical Properties of this compound (Theoretical)
| Parameter | Description | Representative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 4.0 to 5.0 eV |
Note: These values are representative and can vary depending on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating areas with low electron density that are prone to nucleophilic attack. Green and yellow regions denote areas with intermediate potential. acs.org
For this compound, an MEP map would typically show a region of high negative potential (red) around the carbonyl oxygen atom of the acetamide group, making it a primary site for electrophilic interactions and hydrogen bond acceptance. The nitrogen atom would also exhibit some negative potential. The hydrogen atom of the amide group and the aromatic protons would show positive potential (blue), identifying them as sites for nucleophilic interactions or hydrogen bond donation. The isopropyl group would exhibit a relatively neutral potential.
Frontier Molecular Orbital (FMO) Analysis of this compound (HOMO/LUMO Energy Gaps)
Molecular Modeling and Simulation Studies for this compound
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of molecules, including their interactions with other molecules and their conformational flexibility.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. semanticscholar.org This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. The results of docking simulations are often expressed as a binding energy or docking score, which estimates the strength of the interaction.
Derivatives of this compound have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, related compounds have been docked into the active sites of proteins like RET kinase and VEGFR-2. nih.gov These studies reveal that the this compound moiety can form crucial interactions with the amino acid residues in the binding pocket of the target protein. The isopropylphenyl group often occupies a hydrophobic pocket, while the acetamide portion can form hydrogen bonds with key residues.
Table 2: Examples of Molecular Docking Studies on this compound Derivatives
| Derivative | Target Protein | Key Interactions Observed | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative | RET Kinase | Hydrogen bonds via the pyrimidine (B1678525) core; hydrophobic interactions with the isopropylphenyl group. | nih.gov |
| Thiazolidine-2,4-dione derivative | VEGFR-2 | Hydrogen bonds from the acetamide linker to key amino acids like Cysteine919. | |
| 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide | TRPV1 channel | Potential interaction with the TRPV1 channel, suggesting a role in nociception. | science.gov |
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes, flexibility, and stability of a molecule in a given environment, such as in a solvent or bound to a protein. researchgate.net
While specific MD simulation studies focusing solely on this compound are not extensively documented, simulations of related systems provide valuable insights. For example, MD simulations of polymers containing N-isopropylacrylamide units have been used to study the behavior of the isopropyl group and its interaction with water molecules. nih.gov Such studies suggest that the isopropyl group in this compound would have a significant impact on the molecule's hydration and conformational preferences. An MD simulation of this compound in an aqueous solution would likely show that the molecule can adopt various conformations, with the dihedral angle between the phenyl ring and the acetamide plane being a key flexible parameter. The stability of these conformations would be influenced by intramolecular hydrogen bonding and interactions with the surrounding water molecules. The simulation would also provide insights into the stability of the molecule's interactions when bound to a biological target, complementing the static picture provided by molecular docking. nih.govresearchgate.net
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Profiles for this compound
In the realm of computational and theoretical chemistry, in silico modeling serves as a pivotal tool for the preliminary assessment of novel chemical entities. For this compound, these computational studies are instrumental in predicting its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles, thereby guiding further experimental research. These predictive models leverage the molecule's structure to forecast its behavior in a biological system.
Detailed research into the specific in silico profiles of this compound as a standalone compound is not extensively documented in publicly available literature. However, the methodologies for such predictions are well-established. Computational tools like SwissADME, ADMET Predictor, and SimCYP are frequently used to construct these profiles. vulcanchem.comnih.gov For instance, the process often involves generating a 3D model of the compound and then using algorithms to predict its properties based on its structural features. ajchem-a.com
Predicted Physicochemical Properties and Pharmacokinetics (ADME)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) is a cornerstone of in silico pharmacokinetic analysis. These predictions are based on the fundamental physicochemical properties of the molecule.
Lipophilicity: The isopropyl group on the phenyl ring is expected to increase the lipophilicity of the compound. A key descriptor for this is the logarithm of the partition coefficient (log P), which for this compound is computationally predicted to be around 2.5 (XLogP3). nih.gov This value suggests a good balance between hydrophilicity and lipophilicity, which is often a desirable trait for oral drug candidates, influencing both absorption and distribution.
Absorption: Based on its molecular weight (177.24 g/mol ) and topological polar surface area (TPSA) of 29.1 Ų, this compound is generally expected to be well-absorbed from the gastrointestinal tract. nih.gov These values fall within the parameters often associated with good oral bioavailability, as famously outlined by Lipinski's Rule of Five.
Distribution: The predicted lipophilicity suggests that the compound could penetrate biological membranes and distribute into various tissues. Computational models can further predict parameters like the volume of distribution (Vd) and the extent of plasma protein binding, which are critical for understanding how the compound distributes throughout the body.
Metabolism: In silico tools can predict the likely sites of metabolism on the molecule. For this compound, potential metabolic pathways could include hydroxylation of the isopropyl group or the aromatic ring, and hydrolysis of the acetamide linkage. Predicting interactions with cytochrome P450 (CYP) enzymes is a key part of this analysis, helping to foresee potential drug-drug interactions.
Excretion: The prediction of how the compound and its metabolites are eliminated from the body (e.g., via the kidneys or liver) is the final piece of the ADME puzzle.
The following table summarizes the computationally predicted physicochemical properties relevant to the pharmacokinetics of this compound, largely derived from public databases like PubChem.
| Property | Predicted Value | Significance in Pharmacokinetics | Citation |
| Molecular Weight | 177.24 g/mol | Influences absorption and diffusion. | nih.gov |
| XLogP3 | 2.5 | Predicts lipophilicity and membrane permeability. | nih.gov |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Relates to membrane transport and bioavailability. | nih.gov |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. | nih.gov |
| Hydrogen Bond Acceptors | 1 | Influences solubility and receptor binding. | nih.gov |
Predicted Pharmacodynamics and Target Interactions
In silico pharmacodynamic studies aim to identify potential biological targets and elucidate the mechanism of action at a molecular level. Molecular docking is a primary technique used for this purpose. ajchem-a.comsmolecule.com
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies would involve screening it against a library of known biological targets, such as enzymes or receptors, to identify potential binding partners. The acetamide group can participate in hydrogen bonding, while the isopropylphenyl group can engage in hydrophobic interactions within a receptor's binding site. rsc.org
Target Identification: While specific targets for this compound are not definitively established, related structures containing this moiety have been investigated for various activities. For example, derivatives have been studied for their potential as enzyme inhibitors. rsc.org The this compound fragment has appeared in compounds designed as inhibitors for targets like the TRPV1 receptor. nih.gov These studies suggest that the core structure can be a scaffold for developing molecules with specific biological activities.
The following table outlines the general approach and potential findings from in silico pharmacodynamic predictions for this compound.
| Computational Method | Objective | Potential Findings for this compound | Citations |
| Molecular Docking | Predict binding affinity and orientation to biological targets. | Identification of potential enzyme (e.g., kinases, hydrolases) or receptor (e.g., GPCRs) targets. Elucidation of key interactions (hydrogen bonds, hydrophobic interactions). | smolecule.comrsc.orgmdpi.com |
| Pharmacophore Modeling | Identify essential 3D features responsible for biological activity. | Development of a model based on the acetamide and isopropylphenyl groups to screen for other molecules with similar potential activity. | ajchem-a.com |
| Target Prediction Algorithms | Screen against databases of known drug targets. | Generation of a ranked list of probable protein targets, guiding experimental validation. | nih.gov |
Biological and Pharmacological Investigations of N 4 Isopropylphenyl Acetamide
Enzyme Modulation and Inhibition Studies of N-(4-isopropylphenyl)acetamide
The structural framework of this compound has served as a foundation for the development of various derivatives and analogs investigated for their potential to modulate and inhibit a range of enzymes. These studies explore how modifications to the core structure influence interactions with specific biological targets, leading to potential therapeutic applications. Research has focused on several key enzyme classes, including cyclooxygenases, cholinesterases, pantothenate kinases, proteasomes, α-glucosidase, and tRNA methyltransferases.
Cyclooxygenase (COX) Enzyme Inhibition by this compound
Derivatives of this compound have been explored for their effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Research into 2-bromo-N-(4-isopropylphenyl)acetamide, a brominated derivative, has highlighted its biological activity, including its potential for enzyme inhibition. Studies focusing on the inhibition of COX enzymes revealed that this compound exhibited significant inhibitory effects. The isopropylphenyl group in the molecule increases its lipophilicity, which can facilitate penetration of biological membranes to reach intracellular targets. In a different study, a class of compounds described as 2-(4-Methylsulfonylphenyl)pyrimidine derivatives was investigated for their potential as imaging agents for cyclooxygenase-2 (COX-2). evitachem.com Specific derivatives within this class demonstrated high potency in inhibiting COX-2 and showed selectivity for COX-2 over the COX-1 isoform. evitachem.com
Cholinesterase (BChE, AChE) Inhibition Potency of this compound Derivatives
The inhibition of cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), is a key therapeutic strategy for conditions such as Alzheimer's disease. Acetamide (B32628) derivatives have been a focus of such inhibitory studies.
A series of new substituted acetamide derivatives were designed, synthesized, and evaluated for their BChE inhibitory capacity. researchgate.net The results of the bioassay indicated that several of these compounds displayed compelling inhibition against BChE. researchgate.net Among them, one specific derivative, compound 8c , was identified as having the highest BChE inhibition. researchgate.net Further analysis using a Lineweaver-Burk plot indicated that this compound functions as a mixed-type BChE inhibitor. researchgate.net Other research has shown that derivatives such as triazole-linked benzothiazole (B30560) acetamides and naphthoquinone-aryltriazole conjugates exhibit dual inhibition of both AChE and BChE, with inhibitory concentrations (IC₅₀) in the micromolar range.
Table 1: BChE Inhibition by Acetamide Derivative 8c
| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type |
|---|
Pantothenate Kinase (PANK) Modulation by this compound Analogs
Analogs of this compound have been central to the discovery of novel modulators for pantothenate kinase (PANK). nih.gov In a study focused on developing PANK modulators, an acetamide-linked analog, compound 53 , demonstrated superior activity when compared to its direct urea (B33335) isostere, compound 52 . nih.gov This finding highlights the importance of the acetamide linker for potent inhibition. nih.gov This pattern of the acetamide linker providing superior potency was reinforced across a series of analogs, where the activity ranked as acetamide > urea > carbamate (B1207046) > alpha-keto linker substitutions. nih.gov
Table 2: Activity of this compound Analogs and Related Linkers on PANK
| Compound # | Linker Type | PANK IC₅₀ (μM) |
|---|---|---|
| 53 | Acetamide | Superior Activity nih.gov |
| 52 | Urea | Less Active than 53 nih.gov |
| 57 | Acetamide | More Active than 56, 60, 61 nih.gov |
| 56 | Urea | Less Active than 57 nih.gov |
| 61 | Carbamate | Less Active than 57 nih.gov |
| 60 | Alpha-keto | Less Active than 57 nih.gov |
Investigation of Proteasome Chymotrypsin-Like (CT-L) Activity Inhibition by this compound Derivatives
The proteasome is a multi-catalytic complex with several distinct peptidase activities, including chymotrypsin-like (CT-L), trypsin-like, and peptidylglutamyl-peptide hydrolyzing (PGPH) activities. nih.gov Research has shown that the specific inhibition of the CT-L activity can induce morphological changes in certain cell lines. nih.gov
Studies using peptide aldehydes revealed that those ending in a hydrophobic residue selectively inhibit the proteasome's chymotrypsin-like activity. nih.gov This specific inhibition was shown to result in a bipolar morphology in Neuro 2A neuroblastoma cells, a change not observed when the trypsin-like activity was inhibited. nih.gov The N-(4-isopropylphenyl) group of this compound is a hydrophobic moiety. The selective inhibition of the CT-L activity, as opposed to general inhibition of all proteasome functions, appears to be the key factor in this observed cellular effect. nih.gov
Studies on α-Glucosidase Inhibition by this compound Derivatives
Derivatives of acetamide have been synthesized and evaluated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making it a target for managing type 2 diabetes.
A series of novel derivatives were synthesized, including Ethyl 3-(((1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylate (10d ), which were investigated for their α-glucosidase inhibitory activity. nih.gov In another study on different heterocyclic derivatives, mercaptobenzimidazole-based 1,3-thaizolidin-4-ones were tested for the same purpose. nih.gov The results were highly encouraging, with compounds showing a wide range of α-glucosidase inhibitory potential, with IC₅₀ values from 5.22 ± 0.14 to 189.89 ± 0.53 μM. nih.gov The three most active compounds in that series (5 , 8 , and 14 ) demonstrated significantly higher inhibition against the α-glucosidase enzyme than the standard drug, acarbose (B1664774) (IC₅₀ = 873 ± 1.2 μM). nih.gov Furthermore, other research has identified certain quinoline (B57606) Schiff base derivatives as good inhibitors of α-glucosidase. nih.gov
Table 3: α-Glucosidase Inhibition by Mercaptobenzimidazole-based Thiazolidinone Derivatives
| Compound | IC₅₀ (μM) |
|---|---|
| 5 | 5.22 ± 0.14 nih.gov |
| 8 | 5.69 ± 0.10 nih.gov |
| 14 | 10.20 ± 0.12 nih.gov |
TrmD Inhibitor Activity of this compound Analogs
The bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD) has emerged as a promising target for the development of new antibacterial agents due to its essential role in bacterial protein synthesis. mdpi.com
In a study focused on discovering novel TrmD inhibitors, a series of hybrid molecules containing thieno[2,3-d]pyrimidine (B153573) and benzimidazole (B57391) moieties were synthesized. mdpi.com Molecular docking studies for these S-alkyl benzimidazole-thienopyrimidines indicated a high affinity for the TrmD enzyme isolated from P. aeruginosa. mdpi.com Among the synthesized compounds, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide (4d ) was found to exhibit the highest antimicrobial activity. mdpi.com This potent biological activity was correlated with its high binding affinity to the TrmD inhibitor's binding site, as predicted by the docking studies. mdpi.com
Anti-Inflammatory Research on this compound
Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways, showing promise in preclinical models.
Research into this compound derivatives has identified their significant role in modulating the immune response by altering cytokine production. One notable derivative, 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide, also known as HC-030031, functions as a Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonist. nih.govresearchgate.netnih.gov In studies using lipopolysaccharide (LPS) or phorbol (B1677699) 12-myristate 13-acetate (PMA) to stimulate mouse macrophage cell lines (RAW 264.7) and human monocytic cells (THP-1), this compound demonstrated anti-inflammatory effects. nih.gov Specifically, the inhibition of TRPA1 by this derivative leads to a downregulation of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin 6 (IL-6). nih.govresearchgate.net
In in vivo models of systemic inflammatory response syndrome (SIRS), cinnamaldehyde's effects were modulated by the TRPA1 antagonist HC-030031. nih.gov The antagonist reversed changes in leukocyte counts and, notably, increased levels of the anti-inflammatory cytokine IL-10 while reducing peritoneal IL-1β, highlighting a complex immunomodulatory role. nih.gov Cytokines are broadly categorized as pro-inflammatory, which promote inflammation, and anti-inflammatory, which suppress it. google.com Compounds like IL-4, IL-10, and IL-13 are recognized as anti-inflammatory agents due to their capacity to inhibit the expression of pro-inflammatory cytokines such as IL-1 and TNF. google.com The ability of this compound derivatives to influence this balance underscores their therapeutic potential.
The anti-inflammatory mechanisms of this compound derivatives are primarily linked to the antagonism of the TRPA1 ion channel. nih.govnih.govnih.gov TRPA1 channels are involved in various pathophysiological conditions, including inflammation and pain. nih.gov The derivative HC-030031 exerts its effects by blocking these channels. nih.govnih.gov
Studies have shown that this antagonism interferes with key signaling pathways. In LPS-stimulated macrophages, TRPA1 inhibition by HC-030031 reversed the downregulation of signaling proteins in the mitogen-activated protein kinase (MAPK) pathway, including p-p38-MAPK, p-ERK 1/2, and p-SAPK/JNK. nih.gov This suggests that the anti-inflammatory action is mediated through the regulation of this signaling cascade. nih.gov Furthermore, the compound has been shown to reduce the production of nitric oxide (NO) in LPS-stimulated murine peritoneal macrophages, a key mediator in the inflammatory process. prixgalien.it In a thermal injury model in rats, topical application of HC-030031 not only produced anti-inflammatory effects by reducing edema and inflammatory cell infiltration but also decreased levels of hydrogen peroxide and modulated the activity of superoxide (B77818) dismutase and NADPH oxidase, indicating a role in mitigating oxidative stress associated with inflammation. nih.gov
In Vitro Studies on Anti-Inflammatory Cytokine Modulation by this compound
Anticancer and Cytotoxicity Evaluations of this compound
Various derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, demonstrating cytotoxicity against several human cancer cell lines.
A range of this compound analogs have shown cytotoxic activity across different cancer cell lines. N-trisubstituted pyrimidine (B1678525) derivatives were developed as inhibitors of the RET (rearranged during transfection) proto-oncogene. nih.gov Among these, a compound featuring the 4-isopropylphenyl moiety displayed an IC₅₀ value of 102.51 ± 13.50 nM against RET. nih.gov Another class of derivatives, pyrazolines bearing a benzofuran (B130515) moiety, were tested against human breast (MCF-7) and liver (HepG2) cancer cell lines. japsonline.comjapsonline.com Certain compounds in this series exhibited IC₅₀ values ranging from 10.41 to 12.75 µg/ml. japsonline.com Additionally, a sulfonamide derivative, N-(4-(N-(4-isopropylphenyl)sulfamoyl)phenyl)acetamide, has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape, and showed activity against CT26 colorectal carcinoma cells. nih.govsemanticscholar.org
The table below summarizes the in vitro cytotoxicity of selected this compound derivatives.
| Derivative Class | Specific Compound Example | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| N-Trisubstituted Pyrimidines | Compound with 4-isopropylphenyl moiety | - (RET Kinase Assay) | 102.51 ± 13.50 nM | nih.gov |
| Pyrazolines | 1-formyl-5-(benzofuran-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | MCF-7 (Breast) | 12.08 ± 1.20 µg/ml | japsonline.com |
| Pyrazolines | 1-formyl-5-(benzofuran-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | HepG2 (Liver) | 11.05 ± 3.52 µg/ml | japsonline.com |
| Pyrazolines | 1-formyl-5-(benzofuran-2-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole | MCF-7 (Breast) | 12.22 ± 2.80 µg/ml | japsonline.com |
| Pyrazolines | 1-formyl-5-(benzofuran-2-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole | HepG2 (Liver) | 12.73 ± 1.50 µg/ml | japsonline.com |
| Sulfonamides | N-(4-(N-(4-Isopropylphenyl)sulfamoyl)phenyl)acetamide | CT26 (Colorectal) | - (Inhibited cell growth) | nih.gov |
A primary mechanism by which this compound analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. A pyrimidine derivative, 2,5-Dichloro-N-(4-isopropylphenyl)pyrimidin-4-amine, was found to be a dual inhibitor of cyclin-dependent kinases 6 and 9 (CDK6/9). mdpi.com In MDA-MB-231 breast cancer cells, this compound blocked cell cycle progression and induced apoptosis, with the apoptotic cell ratio reaching 42.85% at a 12 µM concentration, as determined by Annexin (B1180172) V-FITC and propidium (B1200493) iodide (PI) staining. mdpi.com The study also noted that the compound increased the levels of intracellular reactive oxygen species (ROS) in a dose-dependent manner. mdpi.com
Similarly, N-trisubstituted pyrimidine analogs of this compound were shown to induce apoptosis in the LC-2/ad cell line. nih.gov Treatment with the compound at concentrations of 500 nM and 1 µM for 48 hours resulted in an increase in the apoptotic cell fraction of 31% and 36%, respectively, compared to the control group. nih.gov Furthermore, the sulfonamide derivative N-(4-(N-(4-isopropylphenyl)sulfamoyl)phenyl)acetamide was observed to induce apoptosis in CT26 colorectal tumor tissues. nih.gov Another related compound, N′-(4-isopropylphenyl)-1-benzothiophene-2-carbohydrazide, has also been noted as an apoptosis-inducing agent. semanticscholar.org
In Vitro Cytotoxicity Against Various Cancer Cell Lines by this compound Derivatives
Antimicrobial Activity of this compound
Derivatives of this compound have demonstrated notable antimicrobial properties against a spectrum of bacteria and fungi. A thieno[2,3-d]pyrimidine derivative, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, exhibited the highest antimicrobial activity among a series of tested compounds. scielo.bruantwerpen.be It was effective against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. scielo.bruantwerpen.be Molecular docking studies suggest its mechanism may involve the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel target for antibacterial agents. scielo.bruantwerpen.be
Another class, selenoglycolicamides, including N-(4-Isopropylphenyl)benzoselenoglycolicamide, showed moderate to strong antibacterial activity against several strains of Staphylococcus aureus. In the realm of antifungal research, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives containing the N-(4-isopropylphenyl) group were identified as fungicidal agents against Candida species and also showed activity against Aspergillus species. One optimized compound from this series proved effective against various fungi, including molds and dermatophytes, with a Minimum Inhibitory Concentration (MIC) value below 3 µg/mL against Aspergillus fumigatus.
The table below presents the antimicrobial activity of selected this compound derivatives.
| Derivative Class | Specific Compound | Target Organism | Activity (MIC) | Source |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidines | 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | Gram-positive & Gram-negative bacteria, Candida albicans | Highest in series | scielo.bruantwerpen.be |
| Selenoglycolicamides | N-(4-Isopropylphenyl)benzoselenoglycolicamide | Staphylococcus aureus strains | 16-64 µg/mL | |
| Morpholinones | N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | Aspergillus fumigatus | < 3 µg/mL | |
| Morpholinones | N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | Candida species | Fungicidal | |
| Pyrazolines | 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline | - (General antimicrobial) | Promising activity | japsonline.com |
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains by this compound Analogs
Analogs of this compound have been the subject of various studies to evaluate their potential as antibacterial agents. These investigations have revealed that modifications to the core structure can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.
A study involving the synthesis of 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide demonstrated notable antimicrobial properties. mdpi.comresearchgate.net This particular derivative was identified as having the highest antimicrobial activity among the series tested, showing efficacy against both Gram-positive and Gram-negative bacterial strains, as well as the fungus Candida albicans. mdpi.comresearchgate.net The mechanism of action for this class of compounds is suggested to be the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel target for antibacterial agents. mdpi.com
Another series of novel N-substituted acetamide derivatives incorporating a 1,3,4-oxadiazole (B1194373) and a piperidine (B6355638) moiety were synthesized and screened for their antibacterial activity. tjpr.org While all the synthesized compounds showed moderate inhibitory effects, they were found to be relatively more active against Gram-negative bacterial strains. tjpr.org Specifically, compound 8g (5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole), which is an analog, was the most potent inhibitor against Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. tjpr.org
Furthermore, research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives, which are structurally related to this compound, also showed antibacterial potential. derpharmachemica.com These compounds were evaluated against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com
The following table summarizes the antibacterial activity of selected this compound analogs and related structures.
Table 1: Antibacterial Activity of this compound Analogs and Related Compounds
| Compound Name/Code | Target Bacteria | Activity/Measurement | Source |
|---|---|---|---|
| 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | Gram-positive and Gram-negative bacteria | High antimicrobial activity | mdpi.comresearchgate.net |
| 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8g) | S. typhi, E. coli, P. aeruginosa | MIC: 10.63±0.97 µM, 10.31±1.00 µM, 10.45±0.94 µM | tjpr.org |
Antifungal Properties of this compound Derivatives
Derivatives of this compound have also been investigated for their antifungal properties. The structural modifications that confer antibacterial activity can sometimes also lead to efficacy against fungal pathogens.
For instance, the compound 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, which showed potent antibacterial action, was also effective against the fungal strain Candida albicans. mdpi.comresearchgate.net This dual activity makes such compounds interesting candidates for broader-spectrum antimicrobial agents.
In a different study, a series of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were synthesized and evaluated for their fungicidal activity against C. albicans. uantwerpen.be In this series, the 4-isopropylaniline (B126951) moiety was replaced by various other amines to improve biological activity. uantwerpen.be This research highlights the importance of the N-phenylacetamide substructure in the design of novel antifungal agents.
Additionally, mesoionic derivatives of the 1,3-thiazolium-5-thiolate system, specifically 2-(p-chlorophenyl)-3-methyl-4-(p-isopropylphenyl)-1,3-thiazolium-5-(N-arylacetamide)thio chloridrates, were evaluated against five strains of Candida albicans. scielo.br
The table below presents findings on the antifungal activity of this compound derivatives.
Table 2: Antifungal Activity of this compound Derivatives
| Compound Name/Code | Target Fungi | Activity/Measurement | Source |
|---|---|---|---|
| 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | Candida albicans | High antifungal activity | mdpi.comresearchgate.net |
| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Fungicidal activity | uantwerpen.be |
Inhibition of Bacterial Resistance Mechanisms by this compound Analogs
The challenge of antimicrobial resistance has spurred research into compounds that can overcome or inhibit these resistance mechanisms. Analogs of this compound have been explored in this context.
The antimicrobial activity of 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide is linked to the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). mdpi.com TrmD is a critical enzyme for bacterial protein synthesis, and its inhibition represents a novel mechanism of action that could be effective against resistant bacterial strains. mdpi.com
In a separate line of research, a series of sulfonamide analogues were synthesized to inhibit the aminoglycoside acetyltransferase Eis from Mycobacterium tuberculosis, an enzyme that confers resistance to the antibiotic kanamycin. nih.gov While the lead compound was a quinoxalinesulfonamide, this study highlights the strategy of targeting resistance-conferring enzymes, a principle that could be applied to this compound derivatives.
Table 3: Inhibition of Bacterial Resistance Mechanisms
| Compound/Analog Class | Mechanism of Action | Target Enzyme | Relevance to Resistance | Source |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivatives | Inhibition of protein synthesis | tRNA (Guanine37-N1)-methyltransferase (TrmD) | Novel target, potentially effective against resistant strains | mdpi.com |
Neurobiological and Neuroprotective Studies Involving this compound
Investigation of Neuroprotective Effects of this compound
The potential neuroprotective effects of this compound and its derivatives have been an area of active research. Studies have explored their ability to protect neuronal cells from various insults.
A series of aryloxyacetamide derivatives were synthesized and evaluated for their protective activities against glutamate-induced cell death in rat pheochromocytoma (PC12) cells. researchgate.net Many of these compounds demonstrated neuroprotective effects, suggesting that the acetamide scaffold is a promising starting point for the development of neuroprotective agents for conditions like cerebral ischemic stroke. researchgate.net
In another study, phenylacetamide derivatives bearing a 1H-pyrazole or 1H-1,2,4-triazole moiety were investigated for their neuroprotective potential in an SH-SY5Y cell line model of neurotoxicity. acgpubs.org The results indicated that some of these compounds could restore cell viability, highlighting their potential as leads for further studies in neurodegenerative diseases. acgpubs.org
Furthermore, derivatives of thienopyridazines containing the N-(4-isopropylphenyl) moiety have been noted for their potential to protect neuronal cells from apoptosis by modulating oxidative stress responses. evitachem.com
Table 4: Neuroprotective Effects of this compound and its Derivatives
| Compound Class/Derivative | Model System | Observed Effect | Potential Application | Source |
|---|---|---|---|---|
| Aryloxyacetamide derivatives | Glutamate-induced cell death in PC12 cells | Protection of neuronal cells | Cerebral ischemic stroke | researchgate.net |
| Phenylacetamide derivatives with pyrazole (B372694)/triazole | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | Restoration of cell viability | Neurodegenerative diseases | acgpubs.org |
Modulation of Transient Receptor Potential Ankyrin 1 (TRPA1) Channels by this compound-containing Compounds
Compounds containing the this compound structure have been identified as modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel involved in sensing pain, cold, and irritants.
A well-known example is HC-030031, which has the chemical name 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide. nih.govfrontiersin.org HC-030031 is a selective antagonist of the TRPA1 channel and is widely used as a pharmacological tool to study the functions of TRPA1. nih.govebrary.netjneurosci.org It has been shown to inhibit TRPA1 activation by various agonists. ebrary.netjneurosci.org
The modulation of TRPA1 by such compounds has implications for treating conditions associated with mechanical pain. scilit.com Studies have shown that TRPA1 antagonists can be beneficial in various pathological conditions. scilit.com For example, HC-030031 has been used to investigate the role of TRPA1 in cold temperature sensing in vagal sensory neurons and in the sensitization of the TRPV1 channel. nih.govjneurosci.org
Table 5: Modulation of TRPA1 Channels by this compound-containing Compounds
| Compound Name | Action on TRPA1 | IC50 Value (human TRPA1) | Key Finding | Source |
|---|---|---|---|---|
| HC-030031 | Antagonist | 6.2 µM | Selective inhibitor of TRPA1, used as a pharmacological tool | nih.govebrary.net |
Role in Pain and Irritation Response Mechanisms (e.g., Postischemic Dysesthesia) involving this compound Derivatives
Given their ability to modulate TRPA1 channels, derivatives of this compound play a significant role in pain and irritation response mechanisms. TRPA1 is activated by various irritants and endogenous molecules produced during tissue damage and inflammation. mums.ac.irnih.gov
Postischemic dysesthesia, an abnormal sensation that occurs upon reperfusion of ischemic tissue, is one such condition where TRPA1 is implicated. mums.ac.ir Research has shown that the TRPA1 channel is activated by oxidative stress products generated during reperfusion. mums.ac.irnih.gov
In a mouse model of peripheral postischemic dysesthesia, the TRPA1 antagonist HC-030031 was shown to alleviate licking behaviors induced by reperfusion. mums.ac.ir This suggests that blocking TRPA1 with this compound derivatives could be a therapeutic strategy for this type of pain. mums.ac.ir Similarly, in a mouse model of complex regional pain syndrome type I, HC-030031 was found to downregulate developments associated with chronic allodynia. researchgate.net
The efficacy of TRPA1 antagonists like HC-030031 has been demonstrated in various preclinical models of inflammatory and neuropathic pain. ebrary.net
Table 6: Role of this compound Derivatives in Pain and Irritation
| Condition | Model | Compound Used | Effect | Source |
|---|---|---|---|---|
| Postischemic Dysesthesia | Mouse model of hindpaw ischemia | HC-030031 | Alleviated post-ischemic licking behavior | mums.ac.ir |
| Complex Regional Pain Syndrome Type I | Mouse model | HC-030031 | Downregulated developments associated with chronic allodynia | researchgate.net |
| Inflammatory and Neuropathic Pain | Preclinical models | HC-030031 | In vivo efficacy demonstrated | ebrary.net |
Impact on Astrocyte Basal Calcium Levels and D-serine Release by this compound Analogs
Following a comprehensive review of available scientific literature, no studies were identified that specifically investigated the impact of this compound or its analogs on astrocyte basal calcium levels and D-serine release. Therefore, no data can be presented for this section.
Other Biological Activities of this compound
Anti-Fibrotic Activity Investigations of this compound
Investigations into the broader biological effects of this compound derivatives have explored their potential as anti-fibrotic agents. One notable study focused on the compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide, also known as HC-030031, for its effects on human lung fibroblasts. evitachem.com This compound is a derivative of theophylline (B1681296) and was examined for its ability to inhibit phosphodiesterases (PDEs), which are enzymes involved in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. The cAMP pathway is recognized for its anti-inflammatory and anti-fibrotic properties. evitachem.com
The study revealed that HC-030031 acts as a pan-PDE inhibitor and demonstrates anti-fibrotic effects by inhibiting TGF-β signaling and activating the cAMP/PKA signaling pathway in human lung fibroblasts. evitachem.com A key aspect of the investigation involved assessing the compound's ability to modulate the transient receptor potential ankyrin 1 (TRPA1) channel, which is implicated in inflammatory and painful conditions. evitachem.comnih.gov The research showed that at a concentration of 10 µM, HC-030031 inhibited TRPA1 channel activity by 74.9%, and at 50 µM, the inhibition reached 98.7%. evitachem.com
The anti-fibrotic potential of related compounds was also evaluated. The table below summarizes the modulatory effects of several theophylline derivatives on TRPA1 channel activity.
Table 1: Modulatory Effects of Theophylline Derivatives on TRPA1 Channel Activity
| Compound | Concentration (µM) | Inhibition of TRPA1 Channel Activity (%) |
|---|---|---|
| 832 | 10 | < 25 |
| 50 | < 25 | |
| 869 | 10 | < 25 |
| 50 | < 25 | |
| 145 | 10 | < 25 |
| 50 | < 25 | |
| HC-030031 | 10 | 74.9 |
| 50 | 98.7 |
The data indicates that among the tested compounds, HC-030031 was the most potent inhibitor of the TRPA1 channel, a mechanism that may contribute to its anti-inflammatory and anti-fibrotic properties. evitachem.com
Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies for N 4 Isopropylphenyl Acetamide
N-(4-isopropylphenyl)acetamide as a Building Block in Drug Discovery
This compound is a widely used precursor and building block in the synthesis of more complex, biologically active molecules. Its fundamental structure is amenable to various chemical modifications, allowing for its incorporation into diverse molecular architectures.
In drug discovery, this compound serves as a key intermediate. For instance, it is used to synthesize 2-Chloro-N-(4-isopropylphenyl)acetamide, a crucial reagent for creating a series of 1,2,4-triazole (B32235) derivatives investigated as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, which is relevant in cancer research. The this compound moiety often forms a critical part of the final molecule, designed to interact with specific biological targets.
Furthermore, derivatives such as 2-(4-Isopropyl-phenyl)-acetamidine are developed from related starting materials and are themselves valuable building blocks for new analgesics or anti-inflammatory agents. evitachem.com The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are potent inhibitors of the RET kinase, a target in cancer therapy, also utilizes 4-isopropylaniline (B126951), a direct precursor to this compound, to form the terminal this compound group in the final inhibitor. nih.gov This highlights the role of the this compound fragment in anchoring the inhibitor within the target protein. nih.gov
Design and Synthesis of this compound Derivatives for Therapeutic Enhancement
The this compound scaffold has been central to the design and synthesis of numerous derivatives aimed at improving therapeutic efficacy. Medicinal chemists have systematically modified its structure to optimize interactions with biological targets and enhance pharmacokinetic properties.
Rational Design of Analogs Based on this compound Scaffold
Rational drug design strategies frequently employ the this compound scaffold to create potent and selective inhibitors for various therapeutic targets. By understanding the target's three-dimensional structure and binding site characteristics, chemists can design analogs where this scaffold is a key component.
A notable example is the development of dual inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) T790M, both critical targets in oncology. rsc.org In one study, researchers designed a series of thiazolidine-2,4-diones bearing the this compound moiety. rsc.orgnih.gov The design rationale involved replacing components of known inhibitors like sorafenib (B1663141) with the acetamide (B32628) linker and the terminal N-(4-isopropylphenyl) group to interact with key amino acid residues in the kinase domain. rsc.org The acetamide group acts as a hydrogen bond donor and acceptor, while the isopropylphenyl group occupies a hydrophobic pocket. rsc.orgvulcanchem.com
Similarly, in the design of RET kinase inhibitors, the this compound group was incorporated into a pyrrolo[2,3-d]pyrimidine core. nih.gov The design was based on creating molecules that could form crucial hydrogen bonds with the kinase hinge region while the terminal isopropylphenyl group would extend into a back pocket of the enzyme. nih.gov Another study on benzothieno[2,3-d]pyrimidine derivatives noted that the hydrophobic N-(4-isopropylphenyl) substituent is likely to contribute to better membrane permeability and target affinity. vulcanchem.com
Optimization of Ligand Efficiency in this compound Series
Ligand efficiency (LE) is a critical metric in drug discovery used to assess the binding energy of a compound per non-hydrogen atom. It helps guide the optimization process by prioritizing compounds that achieve high potency with a lower molecular weight, which often leads to better drug-like properties. The concept has been expanded to include other efficiency indices to provide a more comprehensive view of a compound's optimization potential. sci-hub.se
In the development of inhibitor series containing the this compound moiety, optimizing for ligand efficiency is a key strategy. While a compound may show initial potency, its molecular complexity might be a liability. The goal is to maximize the binding contribution of each part of the molecule. For example, in the development of novel trypanocidal agents, a hit series was prioritized for optimization based on its favorable ligand efficiency and lipophilic ligand efficiency (LLE) profile. This approach aims to improve potency while controlling properties like lipophilicity to avoid poor pharmacokinetic outcomes.
Elucidation of Structure-Activity Relationships (SAR) for this compound
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For derivatives of this compound, these studies have provided invaluable insights, enabling the refinement of molecules for enhanced potency and selectivity.
Systematic Modification and Biological Evaluation of this compound Analogs
A common strategy in medicinal chemistry involves the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs. This process has been applied extensively to series containing the this compound group.
In a study on antifungal agents, researchers replaced the 4-isopropylaniline moiety of a lead compound with various other amines to probe the impact on fungicidal activity against Candida albicans. uantwerpen.be While replacement with a benzylamine (B48309) was tolerated, further chain elongation led to decreased activity, indicating specific spatial and electronic requirements for this part of the molecule. uantwerpen.be
In the field of oncology, a series of thiazolidine-2,4-dione derivatives incorporating this compound were synthesized and evaluated for their cytotoxic effects against several cancer cell lines. rsc.orgnih.gov Modifications were made to both the heterocyclic core and the terminal phenyl ring of the acetamide group. The resulting data allowed for a detailed SAR analysis, showing how different substituents influenced anticancer activity. rsc.org For instance, the derivative 2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide (5e) showed potent activity against specific cancer cell lines. rsc.org
The table below summarizes the findings from a study on such thiazolidine-2,4-dione derivatives against various cancer cell lines.
Table 1: Cytotoxicity (IC₅₀ in μM) of Selected this compound Analogs
| Compound | R Group | HepG2 | A549 | MCF-7 | HCT116 | VEGFR-2 IC₅₀ (μM) |
|---|---|---|---|---|---|---|
| 4e | Thiophene | 30.11 | 29.58 | 38.96 | 21.32 | 0.255 |
| 5e | Furan | 29.41 | 35.11 | 14.54 | 10.66 | 0.288 |
Data sourced from a study on thiazolidine-2,4-dione derivatives. rsc.orgnih.gov The core structure consists of a thiazolidine-2,4-dione linked via an N-acetamide to the 4-isopropylphenyl group. 'R Group' refers to the heterocycle attached at the 5-position of the thiazolidine-2,4-dione ring.
Correlation of Structural Features with Biological Potency for this compound Derivatives
Detailed SAR studies allow for the correlation of specific structural features with the observed biological potency. For derivatives of this compound, several key features have been identified as being critical for activity.
The N-(4-isopropylphenyl) group is a recurring motif in many active compounds. The isopropyl group provides a hydrophobic substituent that can fit into hydrophobic pockets within target proteins, contributing to binding affinity. vulcanchem.com This feature is also thought to enhance membrane permeability, a desirable property for drug candidates. vulcanchem.com In a study of RET kinase inhibitors, compounds with a 4-isopropyl substitution on the terminal phenylacetamide ring showed an IC₅₀ of 7.69 μM, whereas replacing it with a bulkier tert-butyl group attenuated the activity. nih.gov
The acetamide linker is another crucial element. Its amide bond can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often essential for anchoring the molecule within the active site of a target enzyme, such as a kinase. rsc.orgvulcanchem.com Docking studies of thiazolidine-2,4-dione derivatives revealed that the carbonyl group of the acetamide linker forms a hydrogen bond with key amino acid residues like Aspartate1046 in VEGFR-2 and Threonine854 in EGFR. rsc.org
The substitution pattern on the aromatic rings also plays a significant role. In the thiazolidine-2,4-dione series, it was found that electron-donating hydrophobic groups on the terminal phenyl ring, such as the isopropyl group in compound 5e, led to higher cytotoxic activity against certain cancer cell lines compared to other substituents. rsc.org Conversely, in other series, electron-withdrawing groups have been shown to increase kinase affinity. vulcanchem.com
The table below illustrates the impact of different substituents on the terminal phenyl ring on the inhibitory activity of pyrrolo[2,3-d]pyrimidine-based RET inhibitors.
Table 2: SAR of Terminal Phenylacetamide Group in RET Kinase Inhibitors
| Compound | Terminal Group | RET IC₅₀ (μM) |
|---|---|---|
| 5 | This compound | 7.69 ± 0.51 |
| 6 | N-(4-tert-butylphenyl)acetamide | 15.82 ± 7.39 |
Data sourced from a study on pyrrolo[2,3-d]pyrimidine derivatives. nih.gov
These detailed analyses of structure-activity relationships are vital for guiding the rational design of new, more effective therapeutic agents based on the this compound scaffold.
Drug Repurposing and Target Identification for this compound Scaffolds
The this compound moiety is present in a variety of complex molecules that have been investigated for new therapeutic applications beyond their originally intended purposes. This process, known as drug repurposing, is often guided by identifying the biological targets of these compounds.
Derivatives of this compound have been explored for their potential as antifungal and antibacterial agents. For instance, certain 2-(2-oxo-morpholin-3-yl)-acetamide derivatives incorporating the this compound substructure have shown promise as broad-spectrum antifungal agents. uantwerpen.be Further modifications, such as replacing the 4-isopropylaniline moiety with other amines, have been explored to improve antifungal activity against Candida albicans. uantwerpen.be
In the realm of antibacterial research, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized, including compounds with the this compound group. mdpi.com Molecular docking studies suggested that these compounds have a high affinity for the tRNA (Guanine37-N1)-methyltransferase (TrmD) of Pseudomonas aeruginosa, a potential target for novel antibacterial agents. mdpi.com Specifically, 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide demonstrated the highest antimicrobial activity in the series, correlating with its predicted binding affinity to the TrmD inhibitor's binding site. mdpi.com
The this compound scaffold has also been incorporated into compounds targeting protein-protein interactions. A series of 3,4,5-trisubstituted 4H-1,2,4-triazoles were designed as inhibitors of the annexin A2–S100A10 protein interaction. nih.gov Within this series, 2-[(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide showed potential in disrupting this interaction. nih.gov
Furthermore, derivatives have been investigated for other therapeutic areas. For example, 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide has been explored as a potential lead compound for non-steroidal anti-inflammatory drugs (NSAIDs). vulcanchem.com The versatility of the this compound scaffold is also evident in its inclusion in molecules designed as BACE1 inhibitors for potential Alzheimer's disease treatment and as dual CDK6/9 inhibitors for cancer therapy. nih.govsci-hub.se
Table 1: Investigated Therapeutic Targets for this compound Scaffolds
| Compound Class | Investigated Target/Application | Key Findings |
| Thieno[2,3-d]pyrimidine derivatives | Antibacterial (TrmD inhibitor) | High affinity to the TrmD of P. aeruginosa was observed in docking studies, with one derivative showing the highest antimicrobial activity. mdpi.com |
| 1,2,4-Triazole derivatives | Protein-protein interaction inhibitors (Annexin A2–S100A10) | A derivative containing the this compound moiety showed potential to disrupt the native protein complex. nih.gov |
| Tetrazole derivatives | Anti-inflammatory (NSAID lead) | Investigated as a lead compound for NSAIDs with potentially reduced gastrointestinal toxicity. vulcanchem.com |
| Isocytosine and guanidine (B92328) derivatives | BACE1 inhibitors | Utilized as a fragment in the design of inhibitors for Alzheimer's disease. nih.gov |
| Pyrimidine-2,4-diamine derivatives | Dual CDK6/9 inhibitors | Incorporated into compounds designed as selective inhibitors for cancer treatment. sci-hub.se |
| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Antifungal | Showed broad-spectrum antifungal activity, particularly against Candida species. uantwerpen.be |
Lead Compound Identification and Optimization Leveraging this compound
The this compound structure is a valuable starting point for lead compound identification and optimization in drug discovery. Its chemical tractability allows for systematic modifications to probe structure-activity relationships (SAR) and enhance desired pharmacological properties.
In the development of inhibitors for the annexin A2–S100A10 protein interaction, the this compound group was part of the initial lead structure. nih.gov SAR studies focused on substitutions on the acetamide-linked phenyl ring. It was found that an unsubstituted phenyl ring did not reduce potency, but the substitution pattern was important. nih.gov Introducing a single methyl group at the 3- or 4-position of the phenyl ring led to a small increase in potency, while a 3,4-dimethyl substitution resulted in a moderate increase. nih.gov
Similarly, in the design of antifungal agents based on a 2-(2-oxo-morpholin-3-yl)-acetamide scaffold, the this compound moiety was a key component. uantwerpen.be Optimization efforts involved replacing the 4-isopropylaniline part with various other amines to improve activity against C. albicans. uantwerpen.be For instance, replacing the aniline (B41778) with a benzylamine was well-tolerated, while further chain elongation to a phenethylamine (B48288) derivative decreased fungicidal activity. uantwerpen.be
The this compound scaffold has also been utilized in the development of compounds with antiviral and anti-inflammatory potential. For example, it is a component of CHEMBL207381, a pyrimidine-containing compound with a thiazole (B1198619) ring that has been identified for further study in drug discovery. ontosight.ai SAR studies would be necessary to fully characterize its potential. ontosight.ai
Table 2: Structure-Activity Relationship (SAR) Insights for this compound Derivatives
| Lead Scaffold | Therapeutic Target | Modification on this compound Moiety | Impact on Activity |
| 1,2,4-Triazole | Annexin A2–S100A10 | Substitution on the phenyl ring | 3,4-dimethyl substitution moderately increased potency. nih.gov |
| 2-(2-oxo-morpholin-3-yl)-acetamide | Antifungal (C. albicans) | Replacement of 4-isopropylaniline | Benzylamine was well-tolerated; phenethylamine decreased activity. uantwerpen.be |
Advanced Research Directions and Future Perspectives on N 4 Isopropylphenyl Acetamide
Integration of Multi-Omics Data in N-(4-isopropylphenyl)acetamide Research
The future of research into this compound and its derivatives will likely involve the integration of multi-omics data to create a more holistic understanding of its biological effects. This systems biology approach combines genomics, proteomics, metabolomics, and transcriptomics to elucidate the complex interactions between the compound and biological systems.
Genomics: Can identify genetic variations that influence an individual's response to this compound derivatives, paving the way for personalized medicine.
Proteomics: Allows for the large-scale study of proteins, helping to identify the direct protein targets of the compound and understand its mechanism of action.
Metabolomics: The study of metabolic responses to the compound can reveal its effects on cellular pathways and identify biomarkers for its efficacy and potential toxicity.
Transcriptomics: Analyzing the complete set of RNA transcripts can show how this compound derivatives alter gene expression.
By integrating these datasets, researchers can construct comprehensive models of the compound's effects, leading to a more rational design of new derivatives with improved therapeutic properties.
Exploration of Novel Therapeutic Areas for this compound
While research has indicated the potential of this compound derivatives in various therapeutic areas, further exploration is warranted to uncover new applications. The structural motifs present in this class of compounds suggest a broad range of biological activities that are yet to be fully investigated.
Derivatives of this compound have shown promise in several areas:
Anticancer: Certain thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated cytotoxic effects against cancer cell lines. smolecule.com
Antimicrobial: Some derivatives have exhibited potent activity against various bacterial strains. smolecule.com
Kinase Inhibition: The compound may act as an inhibitor of specific protein kinases, which are crucial in various signaling pathways. smolecule.com
Anti-inflammatory: Acetamide (B32628) derivatives have been investigated for their anti-inflammatory properties. ontosight.ai
Antiviral: N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide has shown potential antiviral properties.
Neurodegenerative Diseases: In silico studies suggest that a derivative, ZYQ1, can bind to the acetylcholinesterase (AChE) structure, indicating potential applications in neurodegenerative disease research. nih.gov
Future research could focus on screening this compound and its analogues against a wider range of diseases, including metabolic disorders, autoimmune diseases, and other areas where the identified biological activities may be relevant.
Development of Next-Generation Computational Models for this compound Interactions
The development of advanced computational models is crucial for accelerating the discovery and optimization of this compound-based therapeutics. These models can predict the interactions between the compound and its biological targets with increasing accuracy.
Current and Future Computational Approaches:
| Computational Method | Application in this compound Research |
| Molecular Docking | Predicts the binding orientation of the compound to its target protein, helping to understand the mechanism of action. elifesciences.org |
| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. ajchem-a.com |
| Homology Modeling | Creates a 3D model of a target protein when its experimental structure is unavailable, enabling structure-based drug design. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the compound and its target protein over time, providing insights into the stability of their interaction. researchgate.net |
| Machine Learning and AI | Can be used to analyze large datasets and predict the properties of new compounds, accelerating the drug discovery process. |
These computational tools, when used in conjunction with experimental data, can significantly reduce the time and cost associated with the development of new drugs.
Strategies for Selective Biological Activity of this compound
Achieving selective biological activity is a key challenge in drug development. For this compound derivatives, several strategies can be employed to enhance their selectivity towards specific biological targets, thereby minimizing off-target effects.
Strategies for Enhancing Selectivity:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure can help identify the chemical groups responsible for its biological activity and selectivity. lookchem.com
Targeted Drug Delivery: Designing drug delivery systems that specifically release the compound at the site of action can improve its efficacy and reduce systemic exposure.
Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate the compound's selectivity.
Conformational Restriction: Introducing structural constraints can lock the molecule in a specific conformation that is more favorable for binding to the desired target.
A derivative of this compound, HC-030031, has been identified as a selective TRPA1 channel blocker. chemicalbook.com It antagonizes calcium influx evoked by AITC and formalin but does not block currents mediated by several other channels, demonstrating successful selective activity. chemicalbook.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact. For this compound, several eco-friendly synthetic methods have been explored.
One approach involves the direct conversion of nitriles to N-substituted amides using a water-soluble porphyrazinato copper(II) catalyst in refluxing water. scielo.br This method offers a one-pot selective synthesis that is environmentally benign. scielo.br Another green method describes the synthesis of acetanilides in a solvent-free manner, without the need for a catalyst or external heating, by reacting anilines with acetic anhydride (B1165640). researchgate.netscielo.br This reaction is often instantaneous and results in good yields with simple purification. researchgate.net
Comparison of Synthetic Methods:
| Method | Reagents | Solvents | Conditions | Advantages |
| Traditional Synthesis | Acylating agents like acid chlorides or anhydrides. tandfonline.com | Often organic solvents. | May require heating. | Widely applicable. |
| Green Synthesis 1 | Nitriles, primary amines, Cu(2,3-tmtppa)4 catalyst. scielo.br | Water. scielo.br | Reflux. scielo.br | Recyclable catalyst, use of water as a green solvent. scielo.br |
| Green Synthesis 2 | Anilines, acetic anhydride. researchgate.netscielo.br | Solvent-free. researchgate.netscielo.br | No external heating. researchgate.net | Catalyst-free, rapid reaction, high atom economy. researchgate.netscielo.br |
These green chemistry approaches not only reduce the environmental footprint of this compound synthesis but also offer advantages in terms of efficiency and cost-effectiveness. The use of magnetically recyclable nanocatalysts also represents a sustainable approach, preventing the use of toxic solvents and reagents. rsc.org
Q & A
Q. What are the key steps and critical reaction conditions for synthesizing N-(4-isopropylphenyl)acetamide?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide are synthesized by reacting intermediates (e.g., compound 44) with acetyl chloride under controlled conditions (CH₂Cl₂ solvent, Na₂CO₃ as a base, and room temperature stirring). Purification is achieved via mass-directed preparative LC or silica gel chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) . Critical parameters include solvent choice (e.g., methyl acetate for hydrogenation), temperature (e.g., 25°C for reductive amination), and catalyst use (e.g., Pd/C for debenzylation) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.38 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons), IR spectroscopy (e.g., 1679 cm⁻¹ for amide C=O stretching), and high-resolution mass spectrometry (HRMS) to validate molecular ions (e.g., [M+H]⁺ at m/z 347). Purity is assessed via thin-layer chromatography (TLC) and HPLC, with melting point determination (e.g., 209–211°C for derivatives) as an additional purity indicator .
Q. What biological activities have been reported for this compound derivatives?
Derivatives exhibit diverse pharmacological activities, including mGluR5 modulation (potential antipsychotic effects) and anti-essential tremor properties (e.g., (R)-2-(4-isopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide in AU Patent 2024278171). Activities are often linked to structural features like the isopropylphenyl group, which enhances lipophilicity and target binding .
Advanced Research Questions
Q. How can structural modifications to this compound enhance biological efficacy?
Quantitative structure-activity relationship (QSAR) studies guide modifications. For example:
- Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) improves receptor binding affinity.
- Adding sulfonamide or morpholinone moieties (e.g., 2-oxomorpholin-3-yl derivatives) modulates pharmacokinetic properties .
- Substituting the acetamide side chain with thiophene or pyrimidine enhances selectivity for enzyme targets (e.g., IC₅₀ values < 1 µM in kinase assays) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines). Standardized protocols are critical:
- Use radioligand binding assays (e.g., ³H-labeled competitors) to quantify receptor affinity.
- Validate enzyme inhibition via Michaelis-Menten kinetics (e.g., Kₘ and Vₘₐₓ comparisons).
- Cross-reference in vitro (e.g., HEK293 cells) and in silico (molecular docking) data to confirm target interactions .
Q. What computational methods are effective for predicting the pharmacokinetic behavior of this compound derivatives?
- Molecular dynamics simulations (e.g., GROMACS) model binding stability to targets like mGluR5.
- ADMET prediction tools (e.g., SwissADME) estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.
- Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. What insights do crystal structures provide for optimizing this compound derivatives?
X-ray crystallography reveals key interactions, such as:
- Hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., N-H···O=C in diaminopyrimidine sulfonamide complexes).
- π-Stacking of the isopropylphenyl group with aromatic amino acids (e.g., Phe in kinase domains) . These insights guide substitutions to improve binding (e.g., adding methyl groups to enhance hydrophobic contacts) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure (Harmful if swallowed; Risk Phrase R22).
- Work in fume hoods due to potential dust formation.
- Store at -20°C for long-term stability, and avoid incompatible materials (strong oxidizers) .
Q. What challenges arise when scaling up the synthesis of this compound, and how are they addressed?
- Low yields in multi-step syntheses (e.g., 58% for acetylation steps) are mitigated by optimizing stoichiometry (e.g., excess acetyl chloride) .
- Purification bottlenecks require switching from column chromatography to recrystallization (e.g., ethyl acetate for high-purity crystals).
- Exothermic reactions (e.g., NaBH₃CN-mediated reductions) demand controlled temperature and slow reagent addition .
Q. How do mechanistic studies elucidate the role of this compound in enzyme inhibition?
Mechanistic probes include:
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH).
- Kinetic isotope effects (KIE) to identify rate-determining steps in enzymatic reactions.
- Site-directed mutagenesis to confirm critical residues (e.g., Ser or Lys in active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
